N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, followed by cyclization with 2-aminobenzamide under acidic conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Substitution: Formation of halogenated derivatives.
Cyclization: Formation of polycyclic aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and thiophene groups can participate in redox reactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Contains an amino group instead of a nitro group, altering its chemical behavior and potential biological activity.
2-(Thiophen-2-yl)quinoline-4-carboxamide: Lacks the nitrophenyl group, which may influence its overall stability and reactivity.
Uniqueness
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both nitrophenyl and thiophene groups, which contribute to its distinct electronic properties and potential for diverse chemical reactions. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-20(22-16-8-3-4-9-18(16)23(25)26)14-12-17(19-10-5-11-27-19)21-15-7-2-1-6-13(14)15/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXMPGGHCNSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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